molecular formula C5H8O4 B13840385 Dimethyl Malonate-d2

Dimethyl Malonate-d2

Cat. No.: B13840385
M. Wt: 134.13 g/mol
InChI Key: BEPAFCGSDWSTEL-SMZGMGDZSA-N
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Description

Dimethyl Malonate-d2, also known as dimethyl propanedioate-d2, is a deuterated derivative of dimethyl malonate. It is a diester of malonic acid where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in organic synthesis and serves as a precursor for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Malonate-d2 can be synthesized through the esterification of deuterated malonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of dimethyl malonate involves the reaction of cyanoacetic acid with methanol under acidic conditions to form dimethyl malonate. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl Malonate-d2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Substituted malonates.

    Hydrolysis: Malonic acid and methanol.

    Decarboxylation: Acetic acid and carbon dioxide.

Mechanism of Action

The mechanism of action of dimethyl malonate-d2 involves its conversion to the enolate ion under basic conditions. The enolate ion is a nucleophile that can participate in various chemical reactions, such as alkylation and condensation. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates through resonance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl Malonate-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound’s pathway in various chemical and biological processes.

Properties

Molecular Formula

C5H8O4

Molecular Weight

134.13 g/mol

IUPAC Name

dimethyl 2,2-dideuteriopropanedioate

InChI

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3/i3D2

InChI Key

BEPAFCGSDWSTEL-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)CC(=O)OC

Origin of Product

United States

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